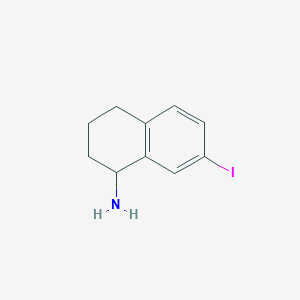
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12IN It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 1,2,3,4-tetrahydronaphthalen-1-amine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated tetrahydronaphthalene derivatives.
Substitution: Formation of azido or thiol-substituted tetrahydronaphthalene derivatives.
Applications De Recherche Scientifique
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through iodination reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
6-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: Iodine is substituted at the 6th position, which may result in different chemical and biological properties.
2-Aminotetralin: A structural isomer with the amine group at the 2nd position, exhibiting different reactivity and applications.
Uniqueness
7-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the iodine atom, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H12IN |
|---|---|
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
7-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 |
Clé InChI |
SYYLFWLAAHJGAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


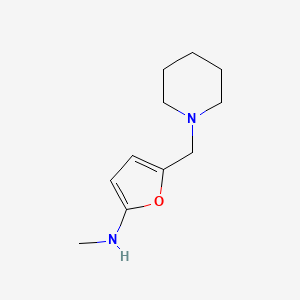
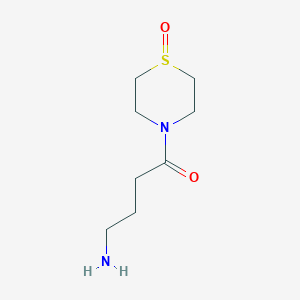
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
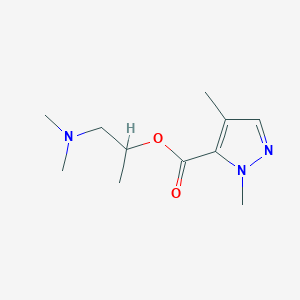
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

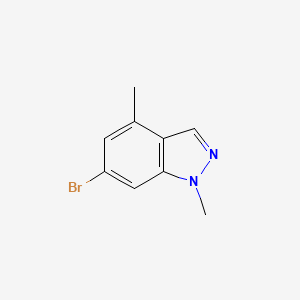
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
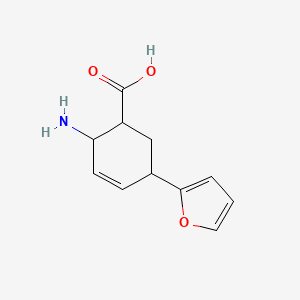

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
